[(2-Ethoxy-2-oxoethyl)carbamoyl]formic acid
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Overview
Description
[(2-Ethoxy-2-oxoethyl)carbamoyl]formic acid is an organic compound that features both ester and carbamate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Ethoxy-2-oxoethyl)carbamoyl]formic acid typically involves the reaction of ethyl oxalyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
Reaction of Ethyl Oxalyl Chloride with Amine: Ethyl oxalyl chloride is reacted with an amine in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to control the exothermic nature of the reaction.
Formation of the Carbamate: The intermediate formed in the first step is then treated with an alcohol, such as ethanol, to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also minimizes human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
[(2-Ethoxy-2-oxoethyl)carbamoyl]formic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester and carbamate groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Scientific Research Applications
[(2-Ethoxy-2-oxoethyl)carbamoyl]formic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving carbamates.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2-Ethoxy-2-oxoethyl)carbamoyl]formic acid involves its interaction with specific molecular targets. The ester and carbamate groups can undergo hydrolysis to release active species that interact with enzymes or receptors. The pathways involved include:
Hydrolysis: The compound is hydrolyzed by esterases to release active intermediates.
Enzyme Inhibition: The carbamate group can inhibit enzymes by forming stable carbamoyl-enzyme complexes.
Comparison with Similar Compounds
Similar Compounds
- [(2-Ethoxy-2-oxoethyl)sulfanyl]methylfuran-3-carboxylates
- [(2-Ethoxy-2-oxoethyl)(methyl)amino]methylfuran-3-carboxylates
- Carbamic acid
Uniqueness
[(2-Ethoxy-2-oxoethyl)carbamoyl]formic acid is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. This versatility makes it valuable in various fields, from organic synthesis to medicinal chemistry.
Properties
IUPAC Name |
2-[(2-ethoxy-2-oxoethyl)amino]-2-oxoacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO5/c1-2-12-4(8)3-7-5(9)6(10)11/h2-3H2,1H3,(H,7,9)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAJSSUUSINBKKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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